1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine
Description
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine is a piperazine derivative featuring a 3-bromophenoxypropyl chain and a methyl group at the 4-position of the piperazine ring. Key properties of the para-bromo analog include:
- Molecular formula: C16H23BrN2O5 (with oxalate counterion).
- Average mass: 403.273 g/mol.
- Monoisotopic mass: 402.079034 g/mol.
- Purity: ≥95% by HPLC (analogous to related compounds in ).
The meta-bromo variant likely exhibits distinct electronic and steric properties due to the bromine’s position on the phenoxy group, influencing solubility, receptor affinity, and metabolic stability. Piperazine derivatives are frequently explored for central nervous system (CNS) targeting, leveraging their ability to interact with neurotransmitter transporters and receptors .
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRNVILJIXKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine typically involves the following steps:
Bromination: The starting material, phenol, undergoes bromination to form 3-bromophenol.
Etherification: 3-bromophenol is then reacted with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane.
Nucleophilic Substitution: The final step involves the reaction of 3-(3-bromophenoxy)propane with 4-methylpiperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bromophenoxy group or the piperazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-[3-(4-Bromophenoxy)propyl]-4-methylpiperazine (para-bromo analog)
- Key difference : Bromine at the para position vs. meta in the target compound.
- Impact : The para position may enhance π-stacking interactions in receptor binding compared to the meta isomer. Oxalate counterions (C16H23BrN2O5) improve crystallinity and stability .
1-(3-(4-(tert-Butyl)phenoxy)propyl)-4-methylpiperazine hydrogen oxalate (Compound 15, )
- Substituent : tert-Butyl group instead of bromine.
- The oxalate counterion aids in solubility for in vivo studies .
Piperazine Core Modifications
GBR-12909 ()
- Structure : 1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine.
- Key difference : Bis(4-fluorophenyl)methoxyethyl and phenylpropyl substituents.
- Pharmacology : High affinity for dopamine transporters (Ki < 1 nM), used in neuroimaging and addiction studies. Fluoro groups enhance metabolic stability and receptor selectivity .
1-(3-Chlorophenyl)piperazine (3-CPP, )
Pharmacological and Toxicity Profiles
1-(3-(s-Hydrindacen-4-yl)propyl)-4-methylpiperazine dihydrochloride ()
- Substituent : Bulky hexahydroindacenyl group.
- Toxicity : LD50 (mouse, IV) = 50 mg/kg, indicating moderate acute toxicity. The hydrophobic indacenyl group may contribute to off-target effects .
Biological Activity
1-(3-(3-Bromophenoxy)propyl)-4-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromophenoxy group, which may influence its pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems. Piperazines are known for their ability to modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. The specific mechanism may involve:
- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine receptor agonists or antagonists, which can influence mood and behavior.
- Serotonin Receptor Interaction : Piperazine derivatives often exhibit affinity for serotonin receptors, potentially impacting anxiety and depression-related pathways.
Research Findings
- Dopamine Receptor Agonism : Studies have indicated that related piperazine compounds can act as selective agonists for the D3 dopamine receptor, which is implicated in neuroprotection and the modulation of reward pathways .
- Neuroprotective Properties : In animal models, compounds with similar structures have demonstrated neuroprotective effects against neurodegenerative conditions, suggesting that this compound may possess similar properties .
- Antidepressant Activity : Some piperazine derivatives have been evaluated for their antidepressant effects in preclinical studies, indicating a potential therapeutic role in mood disorders .
Case Studies
- Study on D3 Receptor Agonists : A high-throughput screening identified novel D3 receptor agonists that exhibited neuroprotective effects in models of Parkinson's disease. The findings suggested that structural modifications in piperazine derivatives could enhance selectivity and potency .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of similar compounds revealed important insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic potential of this compound .
Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Potential D3 Agonist | |
| ML417 | D3 Agonist | |
| Other Piperazines | Antidepressant |
Summary of Research Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
